Cas no 417712-26-6 (methyl (2E)-3-(3-formyl-4-hydroxyphenyl)acrylate)

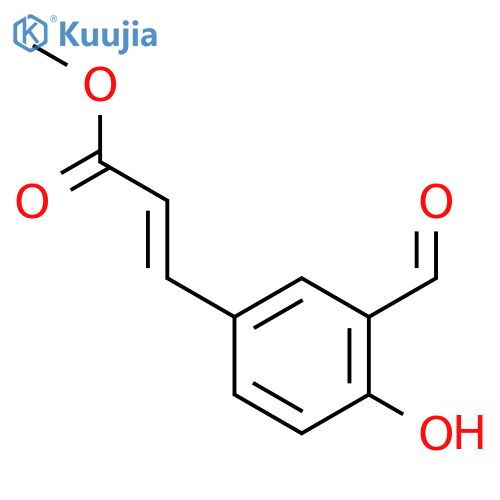

417712-26-6 structure

商品名:methyl (2E)-3-(3-formyl-4-hydroxyphenyl)acrylate

CAS番号:417712-26-6

MF:C11H10O4

メガワット:206.194703578949

MDL:MFCD22575202

CID:2018679

PubChem ID:10330602

methyl (2E)-3-(3-formyl-4-hydroxyphenyl)acrylate 化学的及び物理的性質

名前と識別子

-

- methyl (3-formyl-4-hydroxy)cinnamate

- methyl E-3-(4-hydroxy-3-formylphenyl)acrylate

- methyl psilalate

- (E)-Methyl 3-(3-formyl-4-hydroxyphenyl)acrylate

- F82984

- BS-40475

- MFCD22575202

- AKOS005264609

- methyl (E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoate

- CS-0200423

- 417712-26-6

- Methyl (E)-3-(3-formyl-4-hydroxyphenyl)acrylate

- METHYL (2E)-3-(3-FORMYL-4-HYDROXYPHENYL)PROP-2-ENOATE

- (E)-Methyl3-(3-formyl-4-hydroxyphenyl)acrylate

- Methyl (E)-3-(3-formyl-4-hydroxyphenyl)-2-propenoate

- methyl (2E)-3-(3-formyl-4-hydroxyphenyl)acrylate

-

- MDL: MFCD22575202

- インチ: InChI=1S/C11H10O4/c1-15-11(14)5-3-8-2-4-10(13)9(6-8)7-12/h2-7,13H,1H3/b5-3+

- InChIKey: YZCNMNIEOSATKG-HWKANZROSA-N

- ほほえんだ: COC(=O)/C=C/C1=CC(=C(C=C1)O)C=O

計算された属性

- せいみつぶんしりょう: 206.05790880g/mol

- どういたいしつりょう: 206.05790880g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 259

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 63.6Ų

methyl (2E)-3-(3-formyl-4-hydroxyphenyl)acrylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M357828-50mg |

methyl (2E)-3-(3-formyl-4-hydroxyphenyl)acrylate |

417712-26-6 | 50mg |

$ 65.00 | 2022-06-03 | ||

| TRC | M357828-10mg |

methyl (2E)-3-(3-formyl-4-hydroxyphenyl)acrylate |

417712-26-6 | 10mg |

$ 50.00 | 2022-06-03 | ||

| eNovation Chemicals LLC | Y1259352-5g |

methyl (2E)-3-(3-formyl-4-hydroxyphenyl)acrylate |

417712-26-6 | 98% | 5g |

$435 | 2024-06-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1271093-100mg |

Methyl (E)-3-(3-formyl-4-hydroxyphenyl)acrylate |

417712-26-6 | 98% | 100mg |

¥240.00 | 2024-05-14 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1271093-250mg |

Methyl (E)-3-(3-formyl-4-hydroxyphenyl)acrylate |

417712-26-6 | 98% | 250mg |

¥378.00 | 2024-05-14 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1271093-10g |

Methyl (E)-3-(3-formyl-4-hydroxyphenyl)acrylate |

417712-26-6 | 98% | 10g |

¥7080.00 | 2024-05-14 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1271093-25g |

Methyl (E)-3-(3-formyl-4-hydroxyphenyl)acrylate |

417712-26-6 | 98% | 25g |

¥11896.00 | 2024-05-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSU833-100mg |

methyl (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoate |

417712-26-6 | 95% | 100mg |

¥178.0 | 2024-04-19 | |

| A2B Chem LLC | AI89662-10g |

(E)-Methyl 3-(3-formyl-4-hydroxyphenyl)acrylate |

417712-26-6 | 97% | 10g |

$797.00 | 2024-04-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSU833-5g |

methyl (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoate |

417712-26-6 | 95% | 5g |

¥2726.0 | 2024-04-19 |

methyl (2E)-3-(3-formyl-4-hydroxyphenyl)acrylate 関連文献

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

-

Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217

-

Hannah F. Gaiser,Ana Kuzmanoski,Claus Feldmann RSC Adv., 2019,9, 10195-10200

417712-26-6 (methyl (2E)-3-(3-formyl-4-hydroxyphenyl)acrylate) 関連製品

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:417712-26-6)methyl (2E)-3-(3-formyl-4-hydroxyphenyl)acrylate

清らかである:99%/99%/99%

はかる:5g/10g/25g

価格 ($):386.0/648.0/1362.0